molecular formula C27H27N3O3S2 B2877763 methyl 4-{2,5-dimethyl-3-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate CAS No. 670268-35-6

methyl 4-{2,5-dimethyl-3-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate

Cat. No.: B2877763
CAS No.: 670268-35-6
M. Wt: 505.65
InChI Key: SVDROXSFMUXGRG-UHFFFAOYSA-N
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Description

The compound methyl 4-{2,5-dimethyl-3-[2-({5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-3-yl}sulfanyl)acetyl]-1H-pyrrol-1-yl}benzoate features a highly complex heterocyclic architecture. Key structural elements include:

  • A pyrrole ring substituted with acetyl and sulfanyl groups, influencing electronic properties.
  • A tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]) containing sulfur and nitrogen atoms, likely contributing to rigidity and intermolecular interactions.

Properties

IUPAC Name

methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S2/c1-15-13-21(16(2)30(15)19-11-9-18(10-12-19)27(32)33-4)22(31)14-34-25-24-20-7-5-6-8-23(20)35-26(24)29-17(3)28-25/h9-13H,5-8,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDROXSFMUXGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C(=O)CSC3=NC(=NC4=C3C5=C(S4)CCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate involves several steps. The synthetic route typically starts with the preparation of the core benzothiolo[2,3-d]pyrimidine structure, followed by the introduction of the sulfanyl and acetyl groups. The final step involves the esterification of the benzoate moiety. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 4-[2,5-dimethyl-3-[2-[(2-methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]pyrrol-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfanyl and pyrimidine groups may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Cores

a) Thiazolo-Pyrimidine Derivatives ()

Compounds 11a and 11b (e.g., (2Z)-2-(2,4,6-trimethylbenzylidene)-thiazolo[3,2-a]pyrimidines) share:

  • Fused heterocyclic systems (thiazole + pyrimidine), analogous to the tricyclic core in the target compound.
  • Substituent diversity: Methyl, cyano, and aromatic groups modulate solubility and reactivity.
Property Target Compound (Inferred) Compound 11a ()
Core structure 8-Thia-4,6-diazatricyclo Thiazolo[3,2-a]pyrimidine
Key substituents Sulfanyl-acetyl, benzoate ester 2,4,6-Trimethylbenzylidene, CN
Molecular weight (Da) ~550–600 (estimated) 386 (C₂₀H₁₀N₄O₃S)
Synthesis method Likely multi-step condensation Condensation with chloroacetic acid

Functional Implications :

  • The sulfur atom in the target compound’s tricyclic core may enhance π-π stacking or metal coordination compared to the oxygen-rich furan in 11a .
b) Triazole-Pyrazole Hybrids ()

Compounds like 4-(5-methyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazol-1-yl)benzonitrile () exhibit:

  • Multi-heterocyclic systems (pyrazole + triazole), similar to the target compound’s pyrrole-tricyclic linkage.
  • Click chemistry synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation .
Property Target Compound (Inferred) Triazole-Pyrazole Hybrid ()
Heterocyclic linkage Pyrrole-tricyclic Pyrazole-triazole
Key substituents Sulfanyl-acetyl, benzoate ester Cyano, phenyl
Molecular weight (Da) ~550–600 (estimated) 326 (C₁₉H₁₄N₆)

Functional Implications :

  • The benzoate ester in the target compound may improve membrane permeability compared to the polar cyano group in triazole-pyrazole hybrids .
a) Condensation Reactions ()
  • Bis-pyridine derivatives () use sodium ethoxide-mediated cyclization, suggesting similar base-catalyzed steps for tricyclic core formation .
b) Click Chemistry ()
  • Triazole formation via CuAAC () highlights alternative strategies for assembling nitrogen-rich heterocycles, though the target compound’s synthesis likely favors sulfur-based cyclization .
a) Antimicrobial Activity ()
  • Bis[2-amino-6-(aryl)nicotinonitrile] derivatives () show antimicrobial activity, suggesting that the target compound’s heterocyclic core and substituents (e.g., methyl, sulfur) could confer similar bioactivity .
b) Thermal Stability
  • Thiazolo-pyrimidines () exhibit high melting points (243–246°C for 11a ), likely due to rigid fused rings. The target compound’s tricyclic system may further enhance thermal stability .

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